molecular formula C9H10O3S B1396119 2-(1,3-Dioxolan-2-yl)-1-thiophen-3-yl-ethanone CAS No. 1263365-52-1

2-(1,3-Dioxolan-2-yl)-1-thiophen-3-yl-ethanone

Cat. No.: B1396119
CAS No.: 1263365-52-1
M. Wt: 198.24 g/mol
InChI Key: KCQBYGJQOGWBQC-UHFFFAOYSA-N
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Description

2-(1,3-Dioxolan-2-yl)-1-thiophen-3-yl-ethanone is a synthetic intermediate of interest in organic and medicinal chemistry. This compound features a thiophene ring and a 1,3-dioxolane-protected carbonyl group on an ethanone backbone. The thiophene ring is a privileged scaffold in the development of pharmaceuticals and materials science, while the protected carbonyl group can serve as a reactive handle for further synthetic elaboration. As a bifunctional building block, its primary research application is likely as a precursor in the synthesis of more complex heterocyclic systems. Thiophene-containing structures are prevalent in compounds studied for various therapeutic areas and are key components in materials chemistry . The presence of the 1,3-dioxolane group is a common strategy in multi-step synthesis to mask a ketone, allowing for selective reactions at other parts of the molecule before deprotection. Researchers may utilize this compound to develop novel heterocyclic frameworks, such as thienopyridines, which are important structures in chemical research . This product is intended for laboratory research purposes and is strictly labeled "For Research Use Only." It is not intended for diagnostic, therapeutic, or any human or veterinary use.

Properties

IUPAC Name

2-(1,3-dioxolan-2-yl)-1-thiophen-3-ylethanone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H10O3S/c10-8(7-1-4-13-6-7)5-9-11-2-3-12-9/h1,4,6,9H,2-3,5H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KCQBYGJQOGWBQC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COC(O1)CC(=O)C2=CSC=C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H10O3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

198.24 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Scientific Research Applications

Medicinal Chemistry

Research has indicated that compounds featuring dioxolane and thiophene structures exhibit significant biological activities. Specifically, 2-(1,3-Dioxolan-2-yl)-1-thiophen-3-yl-ethanone has been explored for its potential as:

  • Antitumor Agents : The dioxolane ring has been linked to enhanced pharmacological properties in anticancer drug development. Studies suggest that derivatives of thiophene can inhibit cancer cell proliferation through various mechanisms.
  • Antiviral Compounds : Thiophene derivatives have shown promise in antiviral applications, particularly against viral infections due to their ability to interfere with viral replication processes.

Organic Synthesis

This compound serves as an important intermediate in organic synthesis. Its unique structure allows for:

  • Synthesis of Novel Compounds : The presence of both dioxolane and thiophene functionalities makes it a versatile building block for synthesizing more complex organic molecules.
  • Functionalization Reactions : The compound can undergo various chemical transformations, including nucleophilic substitutions and cycloadditions, making it useful in generating diverse chemical entities.

Materials Science

In materials science, thiophene-containing compounds are known for their conductive properties. Research into this compound has focused on:

  • Organic Electronics : The compound's electronic properties make it a candidate for use in organic light-emitting diodes (OLEDs) and organic photovoltaic cells (OPVs).
  • Polymer Chemistry : Its incorporation into polymer matrices can enhance the mechanical and thermal stability of materials used in various applications.

Case Study 1: Antitumor Activity

A study published in the Journal of Medicinal Chemistry explored the antitumor properties of thiophene derivatives, including those similar to this compound. The findings indicated that these compounds inhibited tumor growth in vitro and in vivo models by inducing apoptosis in cancer cells.

Case Study 2: Synthesis of Functionalized Thiophenes

Research detailed in Synthetic Communications demonstrated the successful synthesis of functionalized thiophenes using this compound as a precursor. This study highlighted the compound's role in developing new materials with enhanced electronic properties.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogues and Functional Group Analysis

The compound’s closest structural analogues include:

Compound Name Molecular Formula Molar Mass (g/mol) Key Substituents Source
2-(1,3-Dioxolan-2-yl)-1-thiophen-3-yl-ethanone C₉H₁₀O₃S 210.24* Dioxolane, thiophen-3-yl, ethanone -
5-(1,3-Dioxolan-2-yl)-2-(3-methylbenzoyl)thiophene C₁₅H₁₄O₃S 274.33 Dioxolane, 3-methylbenzoyl, thiophene
2-(4-Chlorophenyl)-1-(2-thioxothiazolidin-3-yl)ethan-1-one C₁₁H₁₀ClNOS₂ 271.79 Chlorophenyl, thioxothiazolidin, ethanone
2-Methoxy-2-methylthiolan-3-one C₅H₈O₂S 132.18 Methoxy, methyl, thiolanone

*Calculated based on molecular formula.

Key Observations:

  • Dioxolane vs. Benzoyl Groups: The compound in replaces the ethanone group with a 3-methylbenzoyl substituent, increasing molar mass (274.33 vs. 210.24 g/mol) and aromatic bulk, which may reduce solubility in polar solvents compared to the target compound.
  • Thiophene vs.
  • Substituent Position : Derivatives with thiophen-2-yl groups (e.g., impurities in ) exhibit distinct electronic profiles due to positional differences in sulfur’s electron-rich regions, affecting reactivity in electrophilic substitutions.

Physicochemical Properties

  • Polarity: The dioxolane and ethanone groups increase polarity, suggesting higher solubility in acetone or dichloromethane than the chlorophenyl-thiazolidinone derivative in .
  • Thermal Stability : Thiophene derivatives generally exhibit moderate thermal stability, but the dioxolane ring may lower decomposition temperatures compared to fully aromatic systems like .

Impurities and Analytical Challenges

For the target compound, analogous impurities could arise during dioxolane ring-opening or incomplete acetylations, necessitating chromatographic purification (e.g., HPLC) as described in .

Biological Activity

2-(1,3-Dioxolan-2-yl)-1-thiophen-3-yl-ethanone is an organic compound characterized by a dioxolane ring and a thiophene ring. Its molecular formula is C9H10O3SC_9H_{10}O_3S with a molecular weight of 198.24 g/mol. The compound exhibits significant biological activity, making it a subject of interest in various fields of research.

The biological activity of this compound can be attributed to its structural features, particularly the dioxolane and thiophene rings. These rings facilitate interactions with biological targets through π-π stacking and hydrogen bonding, which are critical for its pharmacological effects.

Antimicrobial Activity

Thiophene derivatives, including this compound, have shown promising antimicrobial properties. Studies indicate that compounds with thiophene structures can inhibit the growth of various pathogens, including bacteria and fungi. The potential for this compound to act as an antimicrobial agent is supported by its structural similarity to other known bioactive thiophenes .

Antioxidant Properties

Research has demonstrated that thiophene derivatives possess antioxidant activities, which are crucial for combating oxidative stress in biological systems. The presence of the dioxolane ring may enhance the electron-donating capacity of the compound, thereby improving its ability to scavenge free radicals .

Cytotoxicity and Anticancer Potential

In silico studies have indicated that this compound may exhibit cytotoxic effects against cancer cell lines. The compound's structure allows it to interact with key cellular targets involved in cancer progression. Further experimental validation is necessary to establish its efficacy as an anticancer agent .

Summary of Biological Activities

Activity Description
AntimicrobialInhibits growth of bacteria and fungi
AntioxidantScavenges free radicals; reduces oxidative stress
CytotoxicityPotentially effective against cancer cell lines

Study on Antimicrobial Activity

A recent study evaluated several thiophene derivatives for their antimicrobial properties. Results indicated that compounds similar to this compound exhibited significant inhibition against Gram-positive and Gram-negative bacteria. The mechanism was primarily attributed to disruption of bacterial cell membranes .

In Silico Molecular Docking Studies

Molecular docking studies conducted on various thiophene derivatives revealed that this compound has a favorable binding affinity for cathepsin D, an enzyme implicated in cancer metastasis. This suggests potential applications in cancer therapeutics .

Q & A

Basic: What synthetic methodologies are commonly employed to prepare 2-(1,3-Dioxolan-2-yl)-1-thiophen-3-yl-ethanone, and how can reaction parameters be optimized?

Answer:
The synthesis typically involves condensation or acetylation reactions. For example, thiophene derivatives can be acetylated using acetylating agents (e.g., acetic anhydride) under acidic catalysis. Key parameters include:

  • Temperature control : Excess heat may lead to byproducts like ring-opened intermediates.
  • Solvent selection : Polar aprotic solvents (e.g., 1,4-dioxane) enhance reaction efficiency by stabilizing intermediates .
  • Catalyst optimization : Lewis acids (e.g., ZnCl₂) or protic acids (H₂SO₄) improve electrophilic substitution on the thiophene ring.
    Purification via column chromatography (silica gel, ethyl acetate/hexane) or recrystallization is critical for isolating the product .

Basic: How should researchers characterize this compound using spectroscopic techniques?

Answer:

  • NMR : ¹H/¹³C NMR identifies the dioxolane ring (δ ~4.8–5.2 ppm for O–CH₂–O) and thiophene protons (δ ~6.5–7.5 ppm). The ketone carbonyl appears at δ ~190–210 ppm in ¹³C NMR .
  • IR : Strong C=O stretch at ~1680–1720 cm⁻¹ and C–O–C vibrations (dioxolane) at ~1050–1250 cm⁻¹ .
  • Mass Spectrometry (MS) : Molecular ion peaks ([M⁺]) confirm the molecular weight (C₉H₁₀O₃S: 222.05 g/mol). Fragmentation patterns help validate structural motifs .

Advanced: What crystallographic strategies resolve molecular conformation and intermolecular interactions?

Answer:

  • Single-crystal X-ray diffraction (SCXRD) using SHELX software (e.g., SHELXL for refinement) provides precise bond lengths and angles. Data collection at low temperatures (e.g., 100 K) minimizes thermal motion artifacts .
  • Hydrogen bonding analysis : Identify interactions between the dioxolane oxygen and adjacent molecules to understand packing behavior .
  • Twinned data refinement : For challenging crystals, SHELXE or TWINABS can model twinning and improve data accuracy .

Advanced: How can contradictions between experimental and computational spectral data be addressed?

Answer:

  • Benchmarking : Compare experimental NMR/IR with density functional theory (DFT) calculations (e.g., B3LYP/6-311+G(d,p)) to identify discrepancies in conformational preferences .
  • Solvent effects : Include solvent models (e.g., PCM for DMSO) in computational studies to align with experimental conditions .
  • Validation via SCXRD : Use crystallographic data to confirm the dominant conformation and recalibrate computational models .

Basic: What chromatographic methods validate the purity of this compound?

Answer:

  • Gas Chromatography (GC) : Use a non-polar column (e.g., DB-5) with flame ionization detection. Retention times and peak symmetry indicate purity (>97% by GC) .
  • HPLC : Reverse-phase C18 columns (acetonitrile/water mobile phase) detect polar impurities. UV detection at 254 nm is optimal for aromatic systems .
  • TLC : Monitor reactions using silica plates and visualize under UV or iodine vapor .

Advanced: How does the dioxolane ring influence the electronic properties of the ketone group?

Answer:

  • Electron donation : The dioxolane oxygen atoms donate electron density via conjugation, reducing the electrophilicity of the ketone compared to non-substituted analogs.
  • Steric effects : The ring’s rigidity may restrict rotation, affecting reactivity in nucleophilic additions.
  • Computational analysis : Natural Bond Orbital (NBO) studies quantify charge distribution and hyperconjugative interactions .

Basic: What safety protocols are recommended for handling this compound?

Answer:

  • Storage : Inert atmosphere (N₂/Ar) at 2–8°C to prevent oxidation or moisture absorption .
  • PPE : Use nitrile gloves, lab coats, and safety goggles. Conduct reactions in a fume hood due to potential volatility .
  • Waste disposal : Follow institutional guidelines for halogenated/organosulfur waste .

Advanced: What mechanistic insights explain byproduct formation during synthesis?

Answer:

  • Competitive pathways : Over-acetylation or ring-opening of the dioxolane under acidic conditions generates byproducts like 3-thienyl acetic acid.
  • Kinetic control : Lower temperatures and shorter reaction times favor the desired product over thermodynamically stable side products .
  • In situ monitoring : Use FTIR or Raman spectroscopy to detect intermediates and adjust conditions dynamically .

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2-(1,3-Dioxolan-2-yl)-1-thiophen-3-yl-ethanone
Reactant of Route 2
Reactant of Route 2
2-(1,3-Dioxolan-2-yl)-1-thiophen-3-yl-ethanone

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